- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devices, Inorganic Chemistry Communications, 2008, 11(1), 97-100

Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

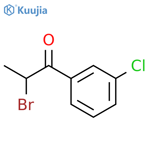

97802-08-9 structure

상품 이름:4,7-Bis(4-bromophenyl)-1,10-phenanthroline

CAS 번호:97802-08-9

MF:C24H14Br2N2

메가와트:490.189363956451

MDL:MFCD22493502

CID:750886

PubChem ID:18759610

4,7-Bis(4-bromophenyl)-1,10-phenanthroline 화학적 및 물리적 성질

이름 및 식별자

-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)

- CS-0085900

- AS-76011

- 97802-08-9

- DTXSID20596011

- QALMOXHIAPMJAB-UHFFFAOYSA-N

- SCHEMBL3357430

- MFCD22493502

- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline

- DB-339940

- AKOS016006714

-

- MDL: MFCD22493502

- 인치: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H

- InChIKey: QALMOXHIAPMJAB-UHFFFAOYSA-N

- 미소: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1

계산된 속성

- 정밀분자량: 489.95032g/mol

- 동위원소 질량: 487.95237g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 28

- 회전 가능한 화학 키 수량: 2

- 복잡도: 467

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 7.1

- 토폴로지 분자 극성 표면적: 25.8Ų

실험적 성질

- 밀도: 1.596±0.06 g/cm3 (20 ºC 760 Torr),

- 용해도: Insuluble (6.9E-6 g/L) (25 ºC),

4,7-Bis(4-bromophenyl)-1,10-phenanthroline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D252465-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$795 | 2024-08-03 | |

| eNovation Chemicals LLC | D252465-10g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 10g |

$3450 | 2024-08-03 | |

| Alichem | A019114341-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95% | 1g |

$556.20 | 2023-08-31 | |

| TRC | B075345-50mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 50mg |

$ 215.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D618577-1g |

4,7-bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$480 | 2024-06-05 | |

| Ambeed | A449258-250mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 250mg |

$55.0 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923CNY | 2021-05-07 | |

| Aaron | AR006BM2-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$73.00 | 2025-01-23 | |

| 1PlusChem | 1P006BDQ-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 1g |

$98.00 | 2025-02-21 |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

참조

- Osmium complexes and related organic light-emitting devices, United States, , ,

합성 방법 3

반응 조건

1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

참조

- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexes, Youji Huaxue, 2015, 35(8), 1792-1796

합성 방법 4

반응 조건

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

참조

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systems, Journal of Chemical Crystallography, 2015, 11(1), 453-460

합성 방법 5

반응 조건

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

참조

- Electrochromic behavior of fac-tricarbonyl rhenium complexes, New Journal of Chemistry, 2022, 46(3), 1072-1079

합성 방법 6

반응 조건

1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

참조

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensors, Journal of Chemical Crystallography, 2015, 11(1), 453-460

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials

- 8-Quinolinamine, 4-(4-bromophenyl)-

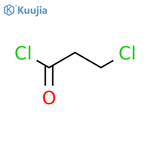

- 3’-Chloro-2-bromopropiophenone

- 1-(4-Bromophenyl)-3-chloropropan-1-one

- 3-chloropropanoyl chloride

- 4-(4-Bromophenyl)-8-nitroquinoline

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products

4,7-Bis(4-bromophenyl)-1,10-phenanthroline 관련 문헌

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline) 관련 제품

- 1252672-84-6(tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate)

- 2171172-25-9(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)pentanamidoacetic acid)

- 1241300-56-0(N,N-Diethyl-2-oxo-3-phenoxy-4-(3-thienyl)-1-azetidinepropanamide)

- 1823291-73-1(Methyl-(3-oxo-cyclohexyl)-carbamic acid benzyl ester)

- 2248210-10-6((2S)-2-Quinolin-6-ylpropan-1-amine)

- 52497-70-8(2-Phenyl-N-propylpropan-1-amine)

- 926236-69-3(1-(2,6-difluorophenyl)ethyl(methyl)amine)

- 136506-63-3(3-tert-butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde)

- 903282-25-7(2-amino-N-(3-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide)

- 117391-55-6(3-Amino-3-(2,5-dimethylphenyl)propanoic Acid)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:97802-08-9)1,10-Phenanthroline, 4,7-bis(4-broMophenyl)-

순결:99.9%

재다:200kg

가격 ($):문의

Amadis Chemical Company Limited

(CAS:97802-08-9)4,7-Bis(4-bromophenyl)-1,10-phenanthroline

순결:99%

재다:5g

가격 ($):451.0